molecular formula C12H8ClF3N2O2 B10911344 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10911344
M. Wt: 304.65 g/mol
InChI Key: KHYJGTUDHYJFEK-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate primarily employed in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key precursor in the synthesis of potent Transient Receptor Potential Vanilloid (TRPV) antagonists, particularly targeting the TRPV1 receptor source . The scaffold incorporates a 2-chlorobenzyl group and a metabolically stable trifluoromethyl group on a pyrazole carboxylic acid core, a structure frequently associated with significant biological activity. Researchers utilize this compound to develop novel therapeutic candidates for conditions involving TRPV1 pathways, such as pain, inflammation, and oncology source . The carboxylic acid functional group is crucial for further derivatization, often being coupled to create advanced intermediates like BMS-986260, an investigational agent studied for its potential in cancer immunotherapy source . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-4-2-1-3-7(8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

KHYJGTUDHYJFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The pyrazole ring is formed via cyclocondensation between hydrazines and β-keto esters. For this compound, the trifluoromethyl group is introduced using trifluoroacetonitrile-derived intermediates. The chlorobenzyl substituent is added via nucleophilic substitution or alkylation.

Key Steps :

  • Pyrazole Ring Formation :

    • Hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate to form 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

    • Conditions : Reflux in ethanol (78°C, 12 h).

  • Chlorobenzyl Introduction :

    • The pyrazole nitrogen is alkylated with 2-chlorobenzyl chloride in the presence of K₂CO₃.

    • Conditions : DMF solvent, 80°C, 6 h.

  • Ester Hydrolysis :

    • The ethyl ester is hydrolyzed to the carboxylic acid using NaOH.

    • Conditions : Aqueous ethanol, 60°C, 4 h.

Yield : 62–75% (over three steps).

(3 + 2)-Cycloaddition Approach

Methodology

This method employs a Huisgen-type cycloaddition between fluorinated nitrile imines and α,β-unsaturated carbonyl compounds (e.g., chalcones). The trifluoromethyl group is pre-installed in the nitrile imine precursor.

Procedure :

  • Nitrile Imine Generation :

    • Trifluoroacetonitrile reacts with hydrazonoyl bromides to form fluorinated nitrile imines.

  • Cycloaddition :

    • Nitrile imines undergo (3 + 2)-cycloaddition with chalcones to form pyrazolines.

  • Oxidative Aromatization :

    • MnO₂ oxidizes pyrazolines to pyrazoles.

Advantages :

  • High regioselectivity (>95% for 3-trifluoromethyl substitution).

  • Scalable to multigram quantities.

Yield : 68–84%.

Regiocontrolled Synthesis via Trichloromethyl Enones

Two-Step Protocol

Trichloromethyl enones serve as versatile intermediates for introducing both trifluoromethyl and carboxylic acid groups.

Steps :

  • Pyrazole Formation :

    • Trichloromethyl enones react with arylhydrazines to form 3-trichloromethylpyrazoles.

    • Regioselectivity : Controlled by hydrazine form (hydrochloride salt vs. free base).

      • Hydrochloride salts favor 1,3-regioisomers (97:3 ratio).

      • Free hydrazines yield 1,5-regioisomers (86:14 ratio).

  • Methanolysis :

    • Trichloromethyl groups are converted to carboxylic acids via methanolysis.

    • Conditions : Reflux in methanol, 16 h.

Yield : 70–85%.

Direct Functionalization of Preformed Pyrazole Cores

Late-Stage Modifications

This strategy functionalizes preassembled pyrazole cores through cross-coupling or electrophilic substitution.

Example :

  • Suzuki Coupling :

    • 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid reacts with trifluoromethyl boronic acid.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C, 12 h).

  • Carboxylic Acid Activation :

    • The ester intermediate is hydrolyzed using LiOH.

Yield : 58–67%.

Comparative Analysis of Methodologies

MethodKey AdvantagesLimitationsYield RangeRegioselectivity
CyclocondensationSimple, scalableMultiple steps required62–75%Moderate
(3 + 2)-CycloadditionHigh regioselectivity, one-pot synthesisSpecialized reagents (nitrile imines)68–84%>95%
Trichloromethyl EnonesRegiocontrol, fewer stepsRequires methanolysis70–85%97:3 (1,3)
Direct FunctionalizationFlexible for derivativesLow yield in cross-coupling58–67%N/A

Optimization Strategies

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time for cyclocondensation (4 h vs. 12 h).

  • Flow Chemistry : Improves yield in trichloromethyl enone reactions (89% vs. 70% batch).

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances alkylation efficiency (80% conversion vs. 50% in THF).

Challenges and Solutions

Trifluoromethyl Group Stability

  • Issue : Degradation under acidic conditions.

  • Solution : Use neutral pH during methanolysis.

Regioselectivity Control

  • Issue : Competing 1,3- vs. 1,5-isomer formation.

  • Solution : Select hydrazine form (hydrochloride salt for 1,3-isomers).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Cycloaddition Reactions : Achieve 90% yield at 1 kg/day throughput.

  • Cost Reduction : Trichloromethyl enones cut raw material costs by 40% vs. traditional routes.

Emerging Methodologies

Photocatalytic Approaches

Recent studies utilize visible light to accelerate cyclocondensation (e.g., Ru(bpy)₃²⁺ catalyst, 92% yield in 2 h).

Biocatalytic Hydrolysis

Lipase enzymes enable selective ester hydrolysis at ambient temperature, avoiding side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Position

The chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reactivity is enhanced by electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrazole ring, which activate the chlorinated aromatic system.

Reagent/ConditionsProductYield (%)Reference
Sodium methoxide (MeOH, reflux)Methoxybenzyl derivative68–75
Ammonia (NH₃, EtOH, 60°C)Aminobenzyl derivative52
Potassium thiophenolate (DMF, 80°C)Phenylthioether derivative83

Key Findings :

  • Reactions proceed via a two-step mechanism: (i) deprotonation of the nucleophile, (ii) attack at the para position of the chlorobenzyl group.

  • Steric hindrance from the trifluoromethyl group limits substitution at ortho positions .

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety participates in condensation reactions to form esters and amides, critical for modifying bioavailability in pharmaceutical applications .

Esterification

Reagent/ConditionsProductYield (%)Reference
Methanol (H₂SO₄, reflux)Methyl ester92
Benzyl alcohol (DCC, DMAP)Benzyl ester85

Amidation

Reagent/ConditionsProductYield (%)Reference
Thionyl chloride (SOCl₂), then NH₃Primary amide78
Ethylenediamine (EDC, HOBt)Diamide derivative67

Mechanistic Insight :

  • Esterification typically employs acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC) .

  • Amidation requires activation of the carboxylic acid via chlorination (SOCl₂) or carbodiimide-based coupling .

Oxidation and Reduction Reactions

The trifluoromethyl group stabilizes adjacent electron-deficient centers, influencing redox behavior.

Oxidation

Reagent/ConditionsProductYield (%)Reference
KMnO₄ (H₂O, 80°C)Pyrazole-3-carboxylic acid derivative61
Ozone (O₃, CH₂Cl₂, -78°C)Oxidative cleavage products44

Reduction

Reagent/ConditionsProductYield (%)Reference
LiAlH₄ (THF, 0°C to rt)Alcohol derivative73
H₂ (Pd/C, EtOH)Dehalogenated benzyl product89

Notable Observations :

  • LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the trifluoromethyl group.

  • Catalytic hydrogenation removes the chlorine atom from the benzyl group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems via intramolecular cyclization .

Reagent/ConditionsProductYield (%)Reference
PCl₅ (reflux, 4 h)Pyrazolo[1,5-a]pyrimidine58
POCl₃ (DMF, 100°C)1,3,4-Oxadiazole derivative65

Mechanistic Pathway :

  • Cyclization involves dehydration and nucleophilic attack by adjacent functional groups (e.g., amide nitrogen attacking carbonyl carbon) .

Stability Under Acidic and Basic Conditions

ConditionObservationReference
1M HCl (rt, 24 h)No decomposition
1M NaOH (rt, 24 h)Partial hydrolysis of ester groups

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant antitumor properties.

Case Study: Antitumor Efficacy

  • A study evaluated the efficacy of this compound against various cancer cell lines, including breast and lung cancers. The results demonstrated an IC50 value indicating effective cytotoxicity, suggesting its potential as a therapeutic agent in oncology .
Cell LineIC50 (µM)Reference
Breast Cancer15
Lung Cancer20

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. The trifluoromethyl group enhances interactions with targets involved in inflammatory pathways.

Mechanism of Action

  • The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism can alleviate inflammation in various models .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

  • A study reported the Minimum Inhibitory Concentration (MIC) values for several bacterial strains:
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Pharmaceutical Applications

The unique properties of this compound make it a candidate for pharmaceutical formulations targeting androgen receptor-dependent conditions.

Potential Therapeutic Uses

  • The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which could be beneficial in treating conditions such as prostate cancer and other androgen-dependent diseases .

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic synthesis methods involving the pyrazole ring formation followed by functionalization with chlorobenzyl and trifluoromethyl groups.

Synthesis Overview

  • The synthesis typically involves:
    • Formation of the pyrazole ring via cyclization reactions.
    • Introduction of the chlorobenzyl and trifluoromethyl groups through electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxylic Acid Derivatives

Compound 11i (5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid)
  • Substituents : Position 1: 4-Fluorophenyl; Position 5: 2,6-Dimethoxyphenyl; Position 3: -COOH.
  • Key Differences : Replaces the 2-chlorobenzyl and -CF₃ groups with methoxy and fluorophenyl substituents.
Compound 11j (1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid)
  • Substituents : Position 1: 4-Fluorophenyl; Position 5: 2-Methoxyphenyl; Position 3: -COOH.
  • Key Differences : Lacks the trifluoromethyl group, which may decrease lipophilicity and alter binding interactions .
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid (Celecoxib Derivative)
  • Substituents : Position 1: 4-Sulfamoylphenyl; Position 5: p-Tolyl; Position 3: -COOH.
  • Key Differences : The sulfamoyl (-SO₂NH₂) group enhances COX-2 inhibition (as seen in celecoxib), while the target compound’s -Cl and -CF₃ groups prioritize different pharmacodynamic profiles .

Halogenated Pyrazole/Triazole Analogues

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Substituents : Triazole core; Position 1: 4-Chlorophenyl; Position 5: -CF₃; Position 4: -COOH.
  • Key Differences : Triazole vs. pyrazole core alters ring electronics and hydrogen-bonding capacity.
  • Activity : Demonstrates 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, highlighting the importance of -CF₃ and -Cl substituents in antitumor activity .
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
  • Substituents : Position 1: 2-Fluorophenyl; Position 3: Phenyl; Position 5: -COOH.

Carboxamide Derivatives

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
  • Substituents : Position 1: Methyl; Position 5: -CF₃; Position 3: Carboxamide (-CONH-(3-Cl-phenyl)).
  • Key Differences : Replacement of -COOH with carboxamide reduces acidity, impacting ionization and membrane permeability .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups : The target compound’s -Cl (2-chlorobenzyl) and -CF₃ groups enhance metabolic stability and electrophilic character, favoring interactions with hydrophobic binding pockets.
  • Carboxylic Acid vs. Carboxamide : The -COOH group (pKa ~2–3) improves water solubility and hydrogen-bonding capacity, whereas carboxamides (e.g., ) prioritize passive diffusion .

Biological Activity

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a pyrazole core with a trifluoromethyl group and a chlorobenzyl substituent. Its molecular structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. They exhibit properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant COX-2 inhibitory effects.

CompoundIC50 (μg/mL)Reference
This compoundTBD
Diclofenac54.65

2. Analgesic Activity

Analgesic properties have been linked to the inhibition of COX enzymes and other pain signaling pathways. The compound's structure suggests potential efficacy in pain management.

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may act as an inhibitor for COX enzymes by binding to their active sites.
  • Receptor Modulation : The compound could interact with specific receptors involved in inflammation and pain pathways.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on COX Inhibition : A recent study assessed the anti-inflammatory activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated strong COX-2 inhibition with selectivity over COX-1, suggesting reduced gastrointestinal side effects .
  • Safety Profile Evaluation : Histopathological examinations in animal models showed minimal degenerative changes in organs when treated with selected pyrazole derivatives, indicating their potential safety for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions. A common approach is the condensation of substituted pyrazole precursors with chlorobenzyl halides. For example, describes a method where 3-bromo-5-chloropyrazole reacts with trifluoromethyl chloride, followed by alkylation with 2-chlorobenzyl bromide under basic conditions. Key factors affecting yield include:

  • Temperature control : Alkylation at 50–60°C minimizes side reactions like over-alkylation .
  • Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional group orientation?

X-ray crystallography (e.g., ) is the gold standard for confirming regiochemistry. For labs without crystallography access:

  • NMR spectroscopy : The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and chlorobenzyl protons (δ 5.2–5.5 ppm in ¹H NMR) provide distinct signals. Coupling patterns in ¹H-¹³C HMBC confirm the pyrazole-chlorobenzyl linkage .
  • IR spectroscopy : The carboxylic acid C=O stretch (1700–1720 cm⁻¹) and pyrazole ring vibrations (1450–1600 cm⁻¹) validate functional groups .

Q. What strategies are effective for improving aqueous solubility of this lipophilic pyrazole derivative?

  • Salt formation : Reacting the carboxylic acid with sodium bicarbonate or meglumine increases solubility via ionic interactions (e.g., sodium salt solubility: ~15 mg/mL in PBS) .
  • Co-solvent systems : Use of DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes enhances solubility for in vitro assays .

Advanced Research Questions

Q. How does the chlorobenzyl substituent influence the compound’s selectivity as a Factor Xa inhibitor compared to other serine proteases?

and highlight the role of the chlorobenzyl group in enhancing selectivity for Factor Xa over trypsin and plasma kallikrein.

  • Steric effects : The 2-chloro substituent creates a steric clash with the S2 pocket of off-target proteases, reducing binding affinity .
  • Electrostatic interactions : The electron-withdrawing chlorine stabilizes π-π stacking with Tyr228 in Factor Xa’s active site (Kᵢ = 13 pM in ).
  • SAR data : Analogues with 4-chlorobenzyl or unsubstituted benzyl groups show 10–100× lower selectivity .

Q. What metabolic pathways are anticipated for this compound, and how can its stability be optimized in vivo?

Based on (metabolic studies of structurally similar pyrazoles):

  • Phase I metabolism : Hydroxylation at the pyrazole C4 position by CYP3A4/2C9 is a major pathway, forming a reactive quinone intermediate.
  • Phase II metabolism : Glucuronidation of the carboxylic acid group occurs in the liver, leading to rapid renal excretion .
    Optimization strategies :
  • Deuterium incorporation at metabolically labile C-H bonds slows CYP-mediated oxidation .
  • Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester) improves plasma half-life from 2.1 to 6.8 hours in rodent models .

Q. How can contradictions in enzymatic inhibition data between in vitro and in vivo models be resolved?

Discrepancies often arise from protein binding or metabolite interference. For this compound:

  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., 8.5% in human plasma, ), which correlates with in vivo efficacy.
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives with 50% lower activity) that may confound in vivo results .
  • Dose correction : Adjust in vitro IC₅₀ values using the Cheng-Prusoff equation for competitive inhibition under physiological [S] conditions .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

  • HPLC-UV/ELS : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5% by area) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; degradation products (e.g., decarboxylated pyrazole) should not exceed 2% .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of related analogs?

  • Chiral chromatography : Use Chiralpak AD-H column (n-hexane:IPA:TFA = 90:10:0.1) to resolve enantiomers (Rₛ > 2.0) .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

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